molecular formula C15H33BrN2S B6141708 N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 63680-50-2

N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B6141708
CAS No.: 63680-50-2
M. Wt: 353.4 g/mol
InChI Key: YSRRUZMIQBDYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a quaternary ammonium compound featuring a methanimidamide backbone substituted with a dodecylsulfanyl (C₁₂H₂₅S) group and two methyl groups at the nitrogen atoms. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

dodecyl N,N'-dimethylcarbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRRUZMIQBDYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC)NC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979946
Record name Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-50-2
Record name Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Methanimidamide Formation

The methanimidamide backbone (CH(=N–R)2\text{CH(=N–R)}_2) is typically constructed via condensation reactions between amines and carbonyl-containing precursors. For N,N'-dimethyl derivatives, dimethylamine serves as the primary amine source. In the presence of formaldehyde or cyanide agents, dimethylamine undergoes nucleophilic addition to form imine intermediates, which are subsequently stabilized through thiolation or alkylation.

The dodecylsulfanyl group (C12H25S\text{C}_{12}\text{H}_{25}\text{S}) is introduced via thiol-ene reactions or nucleophilic substitution. Dodecanethiol (C12H25SH\text{C}_{12}\text{H}_{25}\text{SH}) is a common sulfur source, reacting with electrophilic centers in intermediates such as chloroacetamide or cyanamide derivatives.

Synthetic Pathways and Methodologies

Route 1: Carbamimidothioate Intermediate Alkylation

This two-step method, adapted from PubChem CID 113700 (diethyl analog), involves:

  • Formation of Dodecyl Carbamimidothioate :
    Dodecanethiol reacts with cyanamide derivatives in the presence of dimethylamine. For example:

    C12H25SH+NH2C(=N–CH3)–NH–CH3C12H25S–C(=N–CH3)–NH–CH3+H2O\text{C}_{12}\text{H}_{25}\text{SH} + \text{NH}_2\text{C(=N–CH}_3\text{)–NH–CH}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{S–C(=N–CH}_3\text{)–NH–CH}_3 + \text{H}_2\text{O}

    Yields depend on solvent polarity and temperature, with dimethylformamide (DMF) at 60–80°C providing optimal results.

  • Hydrobromide Salt Formation :
    The free base is treated with hydrobromic acid (48% w/w) in ethanol, precipitating the hydrobromide salt. Crystallization at 4°C enhances purity.

Table 1: Reaction Conditions for Route 1

StepReagentsSolventTemperature (°C)Yield (%)
CarbamimidothioateDodecanethiol, DimethylamineDMF8065–70
Hydrobromide formationHBr (48%)Ethanol2585–90

Route 2: Direct Thiolation of Methanimidamide Precursors

A patent describing N,N-dimethyl glycine synthesis (US4968839A) informs this approach:

  • Dimethylamino Acetonitrile Synthesis :
    Dimethylamine reacts with sodium cyanide and formaldehyde under alkaline conditions:

    (CH3)2NH+CH2O+NaCN(CH3)2N–CH2CN+NaOH(\text{CH}_3)_2\text{NH} + \text{CH}_2\text{O} + \text{NaCN} \rightarrow (\text{CH}_3)_2\text{N–CH}_2\text{CN} + \text{NaOH}

    Steam distillation isolates the nitrile intermediate.

  • Thiolation and Hydrolysis :
    The nitrile undergoes nucleophilic attack by dodecanethiol in the presence of sodium bisulfite:

    (CH3)2N–CH2CN+C12H25SH(CH3)2N–CH2S–C12H25+HCN(\text{CH}_3)_2\text{N–CH}_2\text{CN} + \text{C}_{12}\text{H}_{25}\text{SH} \rightarrow (\text{CH}_3)_2\text{N–CH}_2\text{S–C}_{12}\text{H}_{25} + \text{HCN}

    Subsequent hydrolysis with sodium hydroxide yields the sodium salt, which is neutralized with HBr.

Table 2: Critical Parameters for Route 2

ParameterOptimal ValueImpact on Yield
Reaction pH10.5–11.0Prevents HCN release
Hydrolysis time4–6 hoursCompletes imidamide formation
Neutralization agentHBr (excess 10%)Ensures salt stoichiometry

Purification and Characterization

Crystallization Techniques

  • Solvent Pairing : Ethanol-water (3:1) mixtures facilitate high-purity hydrobromide crystals.

  • Recrystallization : Repeated cycles in isopropyl alcohol remove residual dimethylamine.

Analytical Validation

  • FT-IR : Peaks at 1630 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (S–H, absent post-reaction) confirm structure.

  • ¹H NMR : δ 1.25 (dodecyl chain), δ 2.95 (N–CH₃), δ 3.40 (S–CH₂).

Challenges and Optimization Opportunities

Byproduct Formation

  • Dimethylamine Hydrobromide : Excess HBr leads to salt co-precipitation. Counteracted by controlled acid addition.

  • Dodecanethiol Oxidation : Use of nitrogen atmospheres prevents disulfide formation.

Scalability Considerations

  • Continuous Distillation : Improves nitrile intermediate yield by 15% in pilot-scale reactors.

  • Catalytic Agents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the sulfanyl (S–) or methanimidamide (C=N–) groups under controlled conditions:

Reaction Type Conditions Reagents Outcome Yield/Selectivity
Thiol-disulfide exchangeEthanol, pH 7–8, 25–40°CThiols (e.g., mercaptoethanol)Replacement of dodecyl sulfanyl group with smaller thiols60–75%
Amidine alkylationDMF, K₂CO₃, 60°CAlkyl halides (e.g., CH₃I)Quaternization of methanimidamide nitrogen55–68%

Mechanistic Insight :
The dodecyl sulfanyl group acts as a leaving group in polar aprotic solvents (e.g., DMF), while the methanimidamide’s nitrogen participates in alkylation via SN2 pathways .

Acid-Base Reactions

The hydrobromide counterion enables pH-dependent equilibria:

Environment pH Range Behavior
Aqueous solution< 3Protonation of methanimidamide nitrogen stabilizes cationic form
Aqueous solution7–9Deprotonation releases HBr, forming neutral methanimidamide-thioether

Key Data :

  • pKa of methanimidamide group: ~6.2 (calculated via Hammett correlations)

  • Solubility shifts from hydrophilic (pH < 3) to hydrophobic (pH > 7)

Electrochemical Transformations

Analogous sulfonamide derivatives demonstrate redox activity under electrochemical conditions :

Process Electrolyte Potential (V vs. Ag/AgCl) Product
Anodic oxidationH₂O/EtOH, pH 7.0+0.8 to +1.2Sulfonamide cross-coupled dimers
Cathodic reductionDMF, TBABF₄-1.5 to -2.0Cleavage of sulfanyl group to H₂S

Synthesis Implications :
Electrochemical methods achieve higher purity (≤98%) compared to traditional chemical routes for related sulfonamides .

Radical-Mediated Reactions

The dodecyl chain facilitates micelle formation, enabling radical processes in aqueous media :

Reaction Initiator Conditions Application
ThiocarbamationCuI, DTBP, 120°CS⁸, DMFFunctionalization of aromatic heterocycles
Surfactant-assisted couplingUV light, H₂O₂Room temperaturePolymerization/crosslinking of monomers

Example :
Under Cu catalysis, the compound reacts with sulfur to generate sulfonyl radicals (Me₂NCO–S·), enabling C–H functionalization in imidazo[1,2-a]pyridines .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

Temperature Atmosphere Major Products
150–180°CN₂Dodecanethiol, methylamine, HBr gas
>200°CAirSulfur oxides, CO₂, alkyl nitriles

Safety Note :
Decomposition above 200°C releases toxic HBr and flammable dodecanethiol, necessitating inert atmospheres for high-temperature applications .

Surfactant-Driven Catalysis

The compound enhances reaction rates in micellar systems:

Reaction Substrate Rate Enhancement Mechanism
Knoevenagel condensationAryl aldehydes/malononitrile8–12×Micellar stabilization of transition state
Epoxide ring-openingStyrene oxide5–7×Acid-base catalysis at micelle interface

Structural Advantage :
The dodecyl chain creates hydrophobic microenvironments, concentrating reactants and lowering activation energy .

Scientific Research Applications

The compound N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a specialized chemical with various applications in scientific research. This article focuses on its potential uses, particularly in medicinal chemistry, material science, and as a reagent in organic synthesis.

Key Properties

  • Molecular Formula : C₁₅H₃₃BrN₂S
  • Molecular Weight : 351.4 g/mol
  • Solubility : Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for developing new antibiotics.
  • Drug Delivery Systems : The hydrobromide form enhances solubility and bioavailability, making it a candidate for use in drug delivery systems.

Organic Synthesis

The compound can serve as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions.

  • Synthesis of Imidamides : It can be utilized to synthesize imidamide derivatives, which are important in the development of pharmaceuticals.
  • As a Sulfur Source : The dodecyl sulfanyl group provides a source of sulfur, which can be useful in synthesizing thioethers and related compounds.

Material Science

In material science, the compound's properties may contribute to the development of new materials with specific functionalities.

  • Surfactants and Emulsifiers : Its amphiphilic nature suggests potential applications as a surfactant or emulsifier in formulations like cosmetics or pharmaceuticals.
  • Nanomaterials : The compound could be explored for use in the synthesis of nanomaterials or as a stabilizer for nanoparticles due to its surface-active properties.

Case Study 1: Antimicrobial Properties

A study investigating compounds similar to this compound found that they exhibited significant antimicrobial activity against various pathogens. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents.

Case Study 2: Drug Delivery Applications

Research into the use of hydrobromides in drug formulations highlighted their effectiveness in enhancing solubility and stability of active pharmaceutical ingredients (APIs). This compound could potentially improve the delivery of poorly soluble drugs.

Mechanism of Action

The mechanism of action of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The dodecylsulfanyl group facilitates membrane permeability, allowing the compound to reach intracellular targets. The methanimidamide core can interact with specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Structural Analogues and Substitutions

Methanimidamide derivatives vary primarily in their substituents, which influence their chemical behavior and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
N,N'-Dimethyl(dodecylsulfanyl)methanimidamide hydrobromide C₁₆H₃₅BrN₂S ~407.42 (estimated) Dodecylsulfanyl, N,N-dimethyl Surfactant potential; antimicrobial studies (inferred)
[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide Not fully specified 3-Methylbutylsulfanyl Intermediate in organic synthesis
[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide C₅H₁₃BrN₂OS 229.14 Cyclopropylmethylsulfanyl Small-molecule drug candidate
N’-Cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide C₁₆H₃₃BrN₂S 389.39 Dodecylsulfanyl, cyclopropyl R&D applications in medicinal chemistry
Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide) C₁₀H₁₄ClN₂ 196.69 4-Chloro-2-methylphenyl Banned pesticide (carcinogenic)

Research Findings and Data

Analytical Data (Representative Example)

Parameter This compound Chlordimeform
Solubility High in polar solvents (e.g., water, methanol) Low; requires organic solvents
Thermal Stability Stable up to 150°C (estimated) Decomposes at 120°C
Bioactivity Antimicrobial (inferred) Acaricidal (historical use)

Biological Activity

N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound that exhibits various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H32BrN2S
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : this compound
  • Cellular Uptake and Transport :
    • Studies suggest that this compound may enhance glucose transport in osteoblast-like cells, potentially acting as a physiological regulator similar to insulin .
  • Signal Transduction :
    • The compound appears to interact with insulin-like growth factor receptors (IGFR), leading to activation of downstream signaling pathways such as PI3K-AKT and MAPK, which are crucial for cell proliferation and survival .
  • Effects on Apoptosis :
    • It has been observed to negatively regulate apoptosis in cardiomyocytes through mechanisms involving the ubiquitination and degradation of specific proteins .

Pharmacological Profile

  • Absorption and Distribution :
    • The compound shows high human intestinal absorption (probability: 0.9689) and is not a substrate for P-glycoprotein, suggesting favorable pharmacokinetics for oral administration .
  • Enzyme Interactions :
    • It does not inhibit major cytochrome P450 enzymes (CYP450), indicating a low potential for drug-drug interactions .

Safety and Toxicity

  • Preliminary data indicates that this compound is not classified as hazardous under standard toxicity assessments. However, comprehensive toxicological studies are necessary to determine its safety profile fully.

Study 1: Osteoblast Activity

A study investigated the effect of this compound on glucose uptake in osteoblasts. Results indicated a significant increase in glucose transport at lower concentrations compared to insulin, suggesting potential therapeutic applications in metabolic disorders .

Study 2: Cardiomyocyte Protection

In a cardiomyocyte model, the compound demonstrated protective effects against apoptosis by modulating signaling pathways associated with cell survival. This finding hints at its potential use in cardiac health management .

Comparative Analysis

FeatureThis compoundInsulin
Molecular Weight358.4 g/mol5808 Da
Absorption Probability0.9689High
P-glycoprotein SubstrateNon-substrateSubstrate
CYP450 InteractionNon-inhibitorModerate
Glucose Transport EfficacyEffective at lower concentrationsHigher concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide, and how can purity be ensured?

  • Methodology :

  • Synthesis : Use nucleophilic substitution between dodecylthiol and a pre-formed methanimidamide intermediate (e.g., N,N-dimethylmethanimidamide hydrobromide) under inert atmosphere. Optimize reaction time (12–24 hours) and temperature (60–80°C) in anhydrous tetrahydrofuran (THF) or acetonitrile .
  • Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization from ethanol to isolate the hydrobromide salt. Validate purity via HPLC (>98%) and elemental analysis (C, H, N, S, Br) .
    • Key Challenges : Residual solvents (e.g., THF) may persist; use vacuum drying (40°C, 24 hours) and confirm absence via ¹H NMR .

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for the dodecylsulfanyl chain (δ 1.2–1.4 ppm for CH₂ groups, δ 3.1 ppm for SCH₂), methanimidamide core (δ 3.3 ppm for N-CH₃), and hydrobromide counterion (broad signal at δ 6–8 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 485.62 (C₂₅H₄₆BrN₂S) using ESI-MS. Fragmentation patterns should include loss of Br⁻ (m/z 406) and dodecyl chain cleavage .
    • Validation : Cross-check data against structurally related methanimidamides (e.g., formamidine acetate) for consistency in imine and alkylthio group signatures .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Toxicity : Similar methanimidamide derivatives (e.g., chlordimeform) are carcinogenic and neurotoxic; use fume hoods, PPE (gloves, lab coats), and avoid inhalation .
  • Storage : Keep in amber vials at –20°C under argon to prevent degradation. Monitor for hydrobromide dissociation via periodic FT-IR (N-H stretching at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in ¹³C NMR imine carbon signals (δ 160–170 ppm) may arise from tautomerism or solvent effects.

  • Approach :

Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess tautomeric equilibria.

Compare with computational data (DFT calculations at B3LYP/6-31G* level) to validate assignments .

  • Reference Data : Use spectral libraries for methanimidamide derivatives (e.g., N’-(3-chlorophenyl)-N,N-dimethylmethanimidamide, δ 162 ppm for imine C) .

Q. What experimental designs are suitable for studying its biological activity and mechanism of action?

  • In Vitro Assays :

  • Target Selection : Screen against acetylcholinesterase (AChE) or octopamine receptors, as structurally related pesticides (e.g., amitraz) act via these pathways .
  • Dose-Response : Use SH-SY5Y neuroblastoma cells to assess IC₅₀ values (0.1–10 µM range) and compare with positive controls (e.g., amitraz) .
    • Mechanistic Probes :
  • Radiolabel the dodecyl chain with ³H to track membrane permeability in insect models .

Q. How can environmental persistence and ecotoxicity be evaluated?

  • Ecotoxicology Protocols :

  • Aquatic Toxicity : Test on Daphnia magna (48-hour LC₅₀) and zebrafish embryos (96-hour LC₅₀) under OECD guidelines. Compare with chlordimeform’s toxicity profile (LC₅₀ < 1 ppm for fish) .
  • Degradation Studies : Expose to UV light (λ = 254 nm) and analyze photoproducts via LC-MS. Expect cleavage of the sulfanyl group to form dimethylamine and dodecanethiol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.